![molecular formula C20H15FN4O2S3 B2642356 N-(3-fluoro-4-methylphenyl)-2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide CAS No. 1040654-06-5](/img/no-structure.png)
N-(3-fluoro-4-methylphenyl)-2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-fluoro-4-methylphenyl)-2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide is a useful research compound. Its molecular formula is C20H15FN4O2S3 and its molecular weight is 458.54. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antitumor Activity
N-(3-fluoro-4-methylphenyl)-2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide and its derivatives have been extensively studied for their potential applications in cancer treatment. For instance, a study synthesized novel thieno[3,2-d]pyrimidine derivatives and evaluated their antitumor activity against various human cancer cell lines, including breast adenocarcinoma (MCF-7), cervical carcinoma (HeLa), and colonic carcinoma (HCT-116). These compounds demonstrated potent anticancer activity, comparable to that of doxorubicin, with certain derivatives exhibiting nearly equivalent activity to the standard drug (Hafez & El-Gazzar, 2017). Similarly, research on enaminones as building blocks for synthesizing substituted pyrazoles revealed compounds with marked antitumor and antimicrobial activities. Specifically, certain derivatives showcased inhibition effects against human breast cell lines (MCF-7) and liver carcinoma cell lines (HEPG2) comparable to 5-fluorouracil, a standard treatment (Riyadh, 2011).
Antimicrobial and Antifungal Properties
The compound and its structural variants have also been researched for their antimicrobial and antifungal properties. A study synthesized novel thiazolidinone derivatives containing thieno[d]pyrimidine-4-one moiety and evaluated their in vitro antimicrobial activity against various bacterial and fungal strains. These compounds displayed promising biological activity, further emphasizing the compound's potential in antimicrobial applications (El Azab & Abdel-Hafez, 2015). Additionally, novel thiazolo[4,5-d]pyrimidin-7(6H)-ones were synthesized and evaluated for herbicidal activities. Preliminary bioassays indicated that some compounds exhibited significant inhibition activities against the root growth of rape and barnyard grass at a dosage of 100 mg/L (Liang et al., 2007).
Anti-inflammatory Applications
Research into the anti-inflammatory applications of this compound has led to the synthesis of derivatives with notable activity. For example, eight derivatives of N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamide were synthesized and evaluated. Among these, certain compounds showed significant anti-inflammatory activity, highlighting the compound's potential in treating inflammation-related conditions (Sunder & Maleraju, 2013).
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(3-fluoro-4-methylphenyl)-2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide involves the condensation of 3-fluoro-4-methylbenzoyl chloride with 2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)ethylamine, followed by the addition of acetic anhydride to form the final product.", "Starting Materials": [ "3-fluoro-4-methylbenzoic acid", "thionyl chloride", "2-aminomethyl-7-oxo-3-phenyl-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidine-5-thiol", "triethylamine", "acetic anhydride", "diethyl ether", "sodium bicarbonate", "water" ], "Reaction": [ "Step 1: Synthesis of 3-fluoro-4-methylbenzoyl chloride by reacting 3-fluoro-4-methylbenzoic acid with thionyl chloride in the presence of triethylamine and diethyl ether.", "Step 2: Synthesis of 2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)ethylamine by reacting 2-aminomethyl-7-oxo-3-phenyl-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidine-5-thiol with 3-fluoro-4-methylbenzoyl chloride in the presence of triethylamine and diethyl ether.", "Step 3: Synthesis of N-(3-fluoro-4-methylphenyl)-2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide by reacting 2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)ethylamine with acetic anhydride in the presence of sodium bicarbonate and water." ] } | |
| 1040654-06-5 | |
Molekularformel |
C20H15FN4O2S3 |
Molekulargewicht |
458.54 |
IUPAC-Name |
N-(3-fluoro-4-methylphenyl)-2-[(7-oxo-3-phenyl-2-sulfanylidene-6H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C20H15FN4O2S3/c1-11-7-8-12(9-14(11)21)22-15(26)10-29-19-23-17-16(18(27)24-19)30-20(28)25(17)13-5-3-2-4-6-13/h2-9H,10H2,1H3,(H,22,26)(H,23,24,27) |
InChI-Schlüssel |
USFIYLWOAYQRBN-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2)SC(=S)N3C4=CC=CC=C4)F |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(4-Chlorophenyl)-5-[(phenylthio)methyl]isoxazole](/img/structure/B2642273.png)
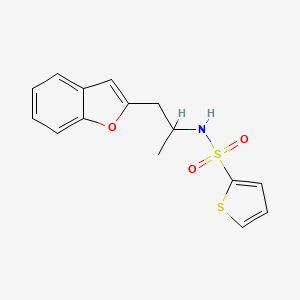

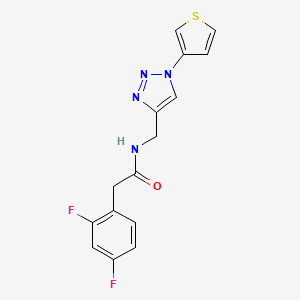
![3-[1-(9H-Fluoren-9-ylmethoxycarbonyl)pyrrolidin-3-yl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B2642278.png)
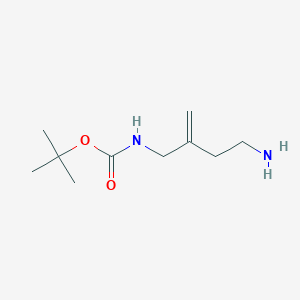
![ethyl 2-[4-(2,6-dimethylphenyl)piperazino]-5-(2-thienyl)-1H-pyrrole-3-carboxylate](/img/structure/B2642281.png)
![[3-(3,4-Difluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2642282.png)

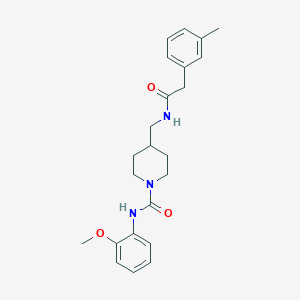
![Methyl 5-[(2-naphthyloxy)methyl]-2-furoate](/img/structure/B2642287.png)
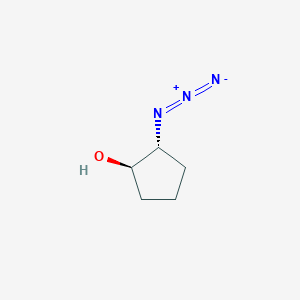
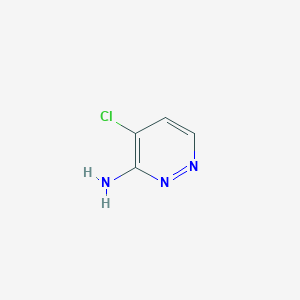
![5-(5-((2-chloro-6-fluorobenzyl)thio)-4-methyl-4H-1,2,4-triazol-3-yl)-6-methylimidazo[2,1-b]thiazole](/img/structure/B2642296.png)
